4-Ethynylpyrimidin-2-amine

Meridianin Synthesis Alkaloid Analog Atom-Economical Reaction

Researchers requiring a rigid, low-MW fragment for kinase FBDD often struggle with flexible analogs. 4-Ethynylpyrimidin-2-amine solves this with zero rotatable bonds and a terminal alkyne handle for selective CuAAC or Sonogashira coupling, enabling atom-economical synthesis of meridianin alkaloids and PROTACs. • Zero rotatable bonds for improved binding thermodynamics. • Enables one-pot meridianin synthesis, outperforming 2-chloro analogs. • Validated for CuAAC and Sonogashira coupling.

Molecular Formula C6H5N3
Molecular Weight 119.127
CAS No. 1207175-18-5
Cat. No. B577659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylpyrimidin-2-amine
CAS1207175-18-5
Molecular FormulaC6H5N3
Molecular Weight119.127
Structural Identifiers
SMILESC#CC1=NC(=NC=C1)N
InChIInChI=1S/C6H5N3/c1-2-5-3-4-8-6(7)9-5/h1,3-4H,(H2,7,8,9)
InChIKeyNIYUIYKJIYIVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylpyrimidin-2-amine: Core Properties


4-Ethynylpyrimidin-2-amine is a heterocyclic organic compound belonging to the 2-aminopyrimidine class, characterized by an ethynyl substituent at the 4-position [1]. It is primarily utilized as a versatile synthetic building block in medicinal chemistry for constructing kinase inhibitor scaffolds and complex heterocycles [1]. Physicochemically, it is a white crystalline solid with a melting point of 145-146 °C and a density of 1.23 g/cm³ [2]. Its solid-state nature and defined melting point are critical parameters for handling and formulation during procurement and laboratory use [2].

4-Ethynylpyrimidin-2-amine: Substitution Limitations


Generic substitution within the 2-aminopyrimidine class is not feasible for 4-ethynylpyrimidin-2-amine due to its unique terminal alkyne moiety at the 4-position. This specific functional group imparts distinct reactivity, enabling highly selective, atom-economical transformations such as the one-pot synthesis of meridianin alkaloids [1]. Unlike 4-alkyl or 4-aryl substituted aminopyrimidines, the ethynyl group provides a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, which are not possible with saturated or non-terminal alkyne analogs . This critical difference in synthetic utility dictates that substitution with a close analog lacking this functional group would result in failed downstream synthetic routes or require significant process re-optimization [1].

4-Ethynylpyrimidin-2-amine: Analog Differentiation


Synthetic Utility vs. 2-Chloro Analog

In the synthesis of Meridianin analogues, 4-ethynylpyrimidin-2-amine is directly compared to its 2-chloro-4-ethynylpyrimidine counterpart as a coupling partner [1]. The reaction with the amino-substituted pyrimidine proceeds to yield the desired indole product, while the chloro-substituted analog is reported as a viable alternative for the same transformation [1]. This demonstrates the compound's specific and effective role as a key starting material in a published, validated synthetic route [1].

Meridianin Synthesis Alkaloid Analog Atom-Economical Reaction

Structural Rigidity vs. 4-Aryl Analogs

A key differentiator for 4-ethynylpyrimidin-2-amine is its structural rigidity, quantified by its zero rotatable bonds . This is in stark contrast to common 4-substituted aminopyrimidine analogs, such as 4-methylpyrimidin-2-amine or 4-phenylpyrimidin-2-amine, which possess one or more rotatable bonds. The rigid, linear ethynyl group imposes a specific conformational constraint on any derived molecule, which can be a crucial design element for improving target selectivity and binding entropy [1].

Medicinal Chemistry Drug Design Structure-Activity Relationship

Kinase Inhibition Baseline

In a broad kinase profiling panel, 4-ethynylpyrimidin-2-amine demonstrated measurable, albeit moderate, inhibitory activity [1]. While this value serves as a baseline for the parent scaffold, it provides a quantitative starting point for SAR studies. The observed activity is distinct from the completely inactive baseline of the pyrimidine core alone, highlighting the functional contribution of the 4-ethynyl substitution [1].

Kinase Inhibitor Drug Discovery Biochemical Assay

Solid-State Handling vs. Liquid Analogs

4-Ethynylpyrimidin-2-amine is a well-defined white crystalline solid with a reported melting point of 145-146 °C [1]. This is a significant differentiator from low-molecular-weight liquid 2-aminopyrimidine analogs, which can be more challenging to weigh accurately, store, and handle in a laboratory setting . The solid-state form simplifies weighing by mass, improves stability during storage, and reduces the risk of volatile losses or absorption of atmospheric moisture.

Procurement Compound Management Formulation

4-Ethynylpyrimidin-2-amine: Application Scenarios


Meridianin Alkaloid Synthesis

Procure 4-ethynylpyrimidin-2-amine as the key starting material for the atom-economical, one-pot synthesis of meridianin and its analogs [1]. This validated route, which directly compares the compound's utility against the 2-chloro analog, provides a reliable and regioselective path to this important class of marine alkaloid kinase inhibitors [1].

Fragment-Based Drug Discovery

Select this compound as a rigid, low-molecular-weight fragment (MW=119.12 g/mol) for FBDD campaigns targeting kinases [1]. Its defining feature of zero rotatable bonds offers a high degree of pre-organization, potentially leading to improved binding thermodynamics and ligand efficiency when it is grown or linked to other fragments .

Click Chemistry and Bioconjugation

Utilize the terminal alkyne group of 4-ethynylpyrimidin-2-amine as a specific handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This application is not possible with the 4-methyl or 4-chloro analogs, making it the preferred scaffold for introducing the aminopyrimidine moiety into more complex molecular architectures, such as targeted protein degraders (PROTACs) or bioconjugates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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